Centanafadine hydrochloride
CAS No.: 923981-14-0
Cat. No.: VC0523160
Molecular Formula: C15H16ClN
Molecular Weight: 245.74 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923981-14-0 |
---|---|
Molecular Formula | C15H16ClN |
Molecular Weight | 245.74 g/mol |
IUPAC Name | (1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Standard InChI | InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 |
Standard InChI Key | ACVMJAJGCQUPKX-LIOBNPLQSA-N |
Isomeric SMILES | C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl |
SMILES | C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl |
Canonical SMILES | C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl |
Appearance | Solid powder |
Introduction
Centanafadine hydrochloride, also known as EB-1020 hydrochloride, is a triple reuptake inhibitor that targets norepinephrine, dopamine, and serotonin transporters. It is being developed primarily for the treatment of attention-deficit/hyperactivity disorder (ADHD). This compound has shown promise in clinical trials, particularly in its ability to modulate neurotransmitter activity without the high abuse potential associated with traditional stimulants.
Mechanism of Action
Centanafadine hydrochloride functions by inhibiting the reuptake of norepinephrine, dopamine, and serotonin, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its therapeutic effects in ADHD, as it helps regulate attention and impulse control .
Clinical Trials and Efficacy
Safety and Tolerability
Centanafadine has been noted for its favorable safety profile, with common side effects including decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence . Long-term safety trials are ongoing to further assess its tolerability in pediatric populations .
Common Side Effects | Frequency |
---|---|
Decreased Appetite | >2% |
Nausea | >2% |
Rash | >2% |
Fatigue | >2% |
Upper Abdominal Pain | >2% |
Somnolence | >2% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume